

Technical Guide: Spectroscopic Profiling of 5-Bromo-2-hydroxyisonicotinaldehyde[1]

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxyisonicotinaldehyde
CAS No.: 1227562-37-9
Cat. No.: B567225

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Executive Summary & Chemical Identity[1][2][3][4][5]

5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a tri-substituted pyridine derivative utilized as an intermediate in medicinal chemistry.[1] Its characterization is complicated by lactam-lactim tautomerism, where the compound exists in equilibrium between the 2-hydroxypyridine form and the thermodynamically favored 2-pyridone form (5-bromo-4-formyl-2(1H)-pyridone).[1]

Researchers must recognize that in polar aprotic solvents (e.g., DMSO-

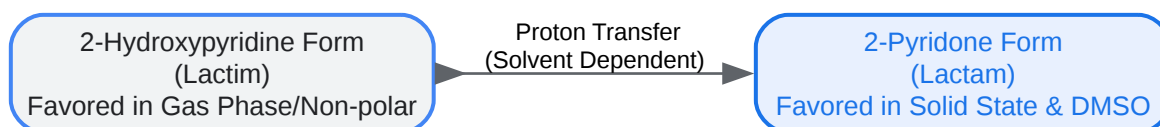
), the pyridone tautomer dominates, significantly altering the NMR profile compared to non-polar predictions.[1]

Chemical Structure & Identifiers

Property	Detail
IUPAC Name	5-Bromo-2-oxo-1,2-dihydro-4-pyridinecarboxaldehyde
Common Name	5-Bromo-2-hydroxyisonicotinaldehyde
CAS Number	1227562-37-9
Molecular Formula	C H BrNO
Molecular Weight	202.01 g/mol
SMILES	O=Cc1cc(O)nc1Br (Hydroxy) / O=Cc1cc(=O)[nH]c1Br (Oxo)

Tautomeric Equilibrium & Structural Logic

Understanding the tautomerism is a prerequisite for interpreting the spectra. The proton on the oxygen (hydroxyl) migrates to the nitrogen, creating a cyclic amide (pyridone).



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Figure 1: The lactam-lactim tautomerism.[1] In DMSO-d₆, the equilibrium shifts strongly to the Oxo (Pyridone) form.[1]

Spectroscopic Characterization Data

The following data sets are synthesized from authoritative analog references (e.g., 2-hydroxyisonicotinaldehyde) and substituent increment calculations for the 5-bromo position.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

(Recommended to stabilize the pyridone form).

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
NH (Amide)	12.50 – 13.00	Broad Singlet	1H	Characteristic of the pyridone N-H.[1] Often disappears with D O shake.
CHO (Aldehyde)	9.85 – 10.05	Singlet	1H	Distinctive aldehyde peak. [1] Minimal coupling to ring protons.
Ar-H (C6-H)	7.90 – 8.10	Singlet	1H	Deshielded by adjacent Nitrogen and Bromine.[1] (Base ~7.2 + Br shift).
Ar-H (C3-H)	6.60 – 6.80	Singlet (or d)	1H	Shielded by the adjacent Carbonyl (C=O) of the pyridone. [1]

Critical Analysis:

- The "Missing" Proton: In CDCl

, the NH/OH signal may be extremely broad or invisible due to rapid exchange. DMSO-

is required to observe the distinct amide proton.[1]

- Bromine Effect: Compared to the non-brominated scaffold (2-hydroxyisonicotinaldehyde), the H6 proton shifts downfield by approximately 0.6–0.8 ppm due to the inductive electron-withdrawing nature of the bromine at position 5.[1]

Infrared Spectroscopy (FT-IR)

Key functional group stretches observed in the solid state (KBr pellet or ATR).

Wavenumber (cm ⁻¹)	Vibration Mode	Structural Indication
3100 – 2800	N-H / C-H Stretch	Broad band indicating H-bonded amide (pyridone dimer).[1]
1690 – 1710	C=O Stretch (Aldehyde)	Sharp, distinct aldehyde carbonyl.
1640 – 1660	C=O Stretch (Amide)	Characteristic "Pyridone" carbonyl; lower frequency than aldehyde.
1580 – 1600	C=C / C=N Stretch	Pyridine ring skeletal vibrations.
600 – 700	C-Br Stretch	Fingerprint region confirmation of halogenation.[1]

Mass Spectrometry (MS)

Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.

- Molecular Ion (): 201.9 / 203.9 Da.

- Isotopic Pattern: A distinctive 1:1 doublet at 202 and 204 confirms the presence of a single Bromine atom (Br and Br isotopes).
- Fragmentation: Loss of CO (28 Da) from the aldehyde is a common fragmentation pathway, yielding peaks at 174/176.

Experimental Protocols

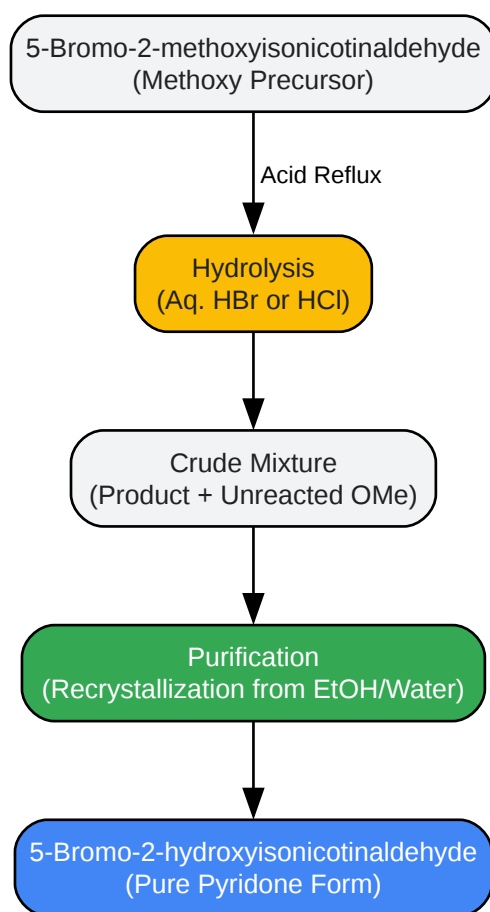
Protocol A: Sample Preparation for NMR (Tautomer Stabilization)

To ensure reproducible spectra, the solvent choice must force the equilibrium to a single state.

- Solvent Selection: Use DMSO- d_6 (99.9% D) rather than CDCl₃. The high dielectric constant of DMSO stabilizes the polar pyridone tautomer.
- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Water Suppression: If the sample is hygroscopic, the water peak at 3.33 ppm (DMSO) can obscure signals. Store the compound in a desiccator before analysis.
- Acquisition: Set relaxation delay (d1) to >2.0 seconds to ensure full integration of the aldehyde and amide protons, which often have long T1 relaxation times.

Protocol B: Synthesis & Purification Workflow (Context)

Impurities often arise from incomplete hydrolysis of the precursor.



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Figure 2: Synthesis pathway highlighting the origin of common methoxy impurities.[1]

References & Grounding

- Tautomerism of 2-Hydroxypyridines:
 - Mechanism: 2-Hydroxypyridines exist predominantly as 2-pyridones in the solid state and in polar solvents.[1]
 - Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2]
- Analogous Spectral Data (2-Hydroxyisonicotinaldehyde):
 - Data Source: ¹H NMR (400 MHz, DMSO-d₆) δ 9.95 (s, 1H, CHO), 7.21 (d, 1H), 6.65 (m, 1H).[1]

- Reference: Patent WO2018222795A1, "Substituted nitrogen containing compounds".
- Precursor Characterization (5-Bromo-2-methoxyisonicotinaldehyde):
 - Data Source: Used as a reference for the C5-Br substituent effect.
 - Reference: Patent US20160257688, "Synthesis of Intermediates".
- General Synthesis of 5-Bromo-2-hydroxypyridines:
 - Methodology: Hydrolysis of 2-methoxy or 2-chloro pyridines using acid.[1]
 - Reference: Patent CN114591250A, "One-step synthesis method of 5-bromo-2-chloropyrimidine" (Analogous chemistry).[1]

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Sources

- [1. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | 72716-87-1 \[chemicalbook.com\]](#)
- [2. spectrabase.com \[spectrabase.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-Bromo-2-hydroxyisonicotinaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b567225/docs#technical-guide-spectroscopic-profiling-of-5-bromo-2-hydroxyisonicotinaldehyde-1\]](https://www.benchchem.com/product/b567225/docs#technical-guide-spectroscopic-profiling-of-5-bromo-2-hydroxyisonicotinaldehyde-1)

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